![molecular formula C21H26N2O3 B2776749 2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide CAS No. 946362-76-1](/img/structure/B2776749.png)
2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide
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Description
2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.45. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research has explored the metabolism of various chloroacetamide herbicides, highlighting the metabolic pathways and potential toxicological implications. For instance, studies on the comparative metabolism of herbicides like acetochlor and metolachlor in human and rat liver microsomes have provided insights into their carcinogenicity involving complex metabolic activation pathways (Coleman et al., 2000). This research is crucial for understanding the bioactivation and detoxification processes of herbicides, contributing to risk assessments and safety regulations.
Synthesis and Antitumor Activity of Methoxy‐indolo[2,1‐a]isoquinolines
Another area of interest is the synthesis of methoxy-indoloisoquinolines and their antitumor activities. The investigation into these compounds, including their dihydroderivatives, offers potential therapeutic applications in cancer treatment. Some derivatives have shown significant inhibition of cell proliferation in vitro, presenting a promising avenue for developing new anticancer drugs (Ambros et al., 1988).
Reactions and Synthesis of Tetrahydroquinolines
The reactions and syntheses of tetrahydroquinolines, such as the preparation of 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione and its derivatives, are of significant interest in medicinal chemistry. These compounds have been explored for their potential to form new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines with various biological activities, highlighting the versatility and importance of tetrahydroquinoline derivatives in drug discovery (Al-Taifi et al., 2016).
Structural Aspects and Properties of Isoquinoline Derivatives
Research on the structural aspects and properties of isoquinoline derivatives, such as salt and inclusion compounds of 8-hydroxyquinoline-based amides, has contributed to the understanding of their chemical and physical properties. These studies have implications for the development of new materials and pharmaceuticals, showcasing the broad applicability of isoquinoline derivatives in various fields (Karmakar et al., 2007).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-23-13-5-6-17-14-16(9-10-18(17)23)11-12-22-21(24)15-26-20-8-4-3-7-19(20)25-2/h3-4,7-10,14H,5-6,11-13,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPQNFILMMXMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide |
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